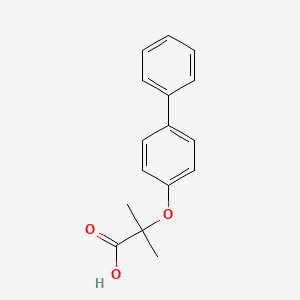

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid

Description

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The biphenyl structure is often functionalized to enhance its reactivity and application in various fields, including medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVPNWVEKYXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326091 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-74-8 | |

| Record name | 1222-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

Introduction of the Propanoic Acid Moiety: The biphenyl core is then functionalized with a propanoic acid group. This can be achieved through the reaction of the biphenyl derivative with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various functionalized biphenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory therapies. Its structural similarity to other compounds with known analgesic properties suggests that it may interact with biological targets involved in pain and inflammation management.

Case Studies:

- Anti-inflammatory Activity : Research indicates that compounds similar to 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid exhibit significant anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory process. For instance, studies have shown that derivatives of biphenyl compounds can reduce the production of pro-inflammatory cytokines in vitro, indicating a potential for therapeutic use in conditions like arthritis or other inflammatory diseases.

- Analgesic Properties : Similar biphenyl derivatives have been documented to possess analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound could be further explored for pain management applications .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in synthetic organic chemistry.

Synthesis Pathways:

- Bromination Reactions : The compound can undergo bromination to yield derivatives that are useful in further synthetic applications. For example, selective bromination processes have been developed to enhance yields and purity of related biphenyl compounds .

- Functionalization : The presence of the biphenyl moiety allows for functionalization at various positions on the aromatic rings, leading to a diverse range of products with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, this compound can be utilized as a building block for advanced materials due to its ability to form stable polymer structures.

Potential Uses:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its integration into polymer systems may improve resistance to environmental factors such as UV radiation and chemical exposure .

- Coatings and Adhesives : Due to its chemical stability and compatibility with various substrates, it can be used in formulating coatings and adhesives that require strong adhesion and durability under harsh conditions.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,1’-Biphenyl-4-yloxy)acetic acid

- 2-(1,1’-Biphenyl-4-yloxy)propanoic acid

Uniqueness

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, commonly referred to as a biphenyl derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety connected to a 2-methylpropanoic acid structure, which contributes to its unique biological properties. The presence of the biphenyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against various pathogens, including Chlamydia species. In vitro assays demonstrated that these compounds could significantly reduce the viability of C. trachomatis in infected cells, indicating their potential as antibacterial agents .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Research involving radiolabeled analogs of amino acids highlighted that similar structures can be effectively transported into cancer cells via amino acid transport systems. This property was leveraged in studies where the uptake of radiolabeled biphenyl derivatives was assessed in gliosarcoma models, revealing high tumor-to-normal tissue ratios and suggesting potential for targeted cancer therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Transport Mechanisms : The compound is believed to utilize specific amino acid transport systems to enter cells, particularly in tumor environments where such transport is upregulated .

- Cellular Interactions : Studies have shown that the compound can alter cellular pathways related to growth and apoptosis in cancer cells, potentially leading to reduced proliferation and increased cell death .

Study 1: Antichlamydial Activity

In a study assessing the antichlamydial activity of biphenyl derivatives, researchers found that specific modifications to the biphenyl structure enhanced efficacy against C. trachomatis. The study utilized immunofluorescence assays to quantify the reduction in chlamydial inclusions post-treatment with various concentrations of the compound .

| Compound | Concentration (μg/mL) | Inclusion Reduction (%) |

|---|---|---|

| Biphenyl Derivative A | 50 | 70 |

| Biphenyl Derivative B | 100 | 85 |

Study 2: Tumor Targeting Efficacy

A comprehensive evaluation of radiolabeled biphenyl derivatives in rat gliosarcoma models demonstrated significant tumor targeting capabilities. The uptake was measured at various time points post-injection:

| Time (min) | Uptake (% ID/5×10^5 cells) |

|---|---|

| 15 | 9 |

| 30 | 12 |

| 60 | 15 |

| 120 | 18 |

These findings indicate that modifications in structure can lead to enhanced uptake and retention in tumor tissues compared to normal tissues .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid to minimize impurities?

Methodological Answer:

Synthetic optimization should focus on controlling reaction intermediates and byproducts. For example, intermediates like 2-(4-Formylphenyl)-propanoic acid (Impurity K, CAS 43153-07-7) or hydroxylated derivatives (e.g., 1-Hydroxyibuprofen, CAS 53949-53-4) may form during oxidation or incomplete coupling steps . Use high-performance liquid chromatography (HPLC) with reference standards (e.g., EP impurities A–N) to track and quantify impurities. Reaction parameters (temperature, catalyst loading, and solvent polarity) should be adjusted to suppress side reactions, such as over-oxidation or undesired biphenyl coupling .

Basic: How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer:

Combine spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ 7.2–7.8 ppm for biphenyl systems) and methyl groups (δ 1.2–1.5 ppm) to reference data for biphenylpropanoic acid derivatives .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 299.1 for C₁₆H₁₆O₃) and fragmentation patterns.

- IR : Identify carboxylic acid O–H stretches (~2500–3500 cm⁻¹) and biphenyl C–O–C vibrations (~1200 cm⁻¹). Cross-validate with synthetic intermediates, such as 2-(4-Ethylphenyl)-propanoic acid (CAS 3585-52-2), to rule out positional isomers .

Advanced: How do unexpected reaction pathways (e.g., radical addition anomalies) impact the synthesis of biphenylpropanoic acid derivatives?

Methodological Answer:

Radical-mediated reactions, such as those involving 2-cyanoprop-2-yl radicals, can lead to anomalous products. For example, 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid reacts with azobisisobutyronitrile (AIBN) to form 1,6-addition products instead of expected N,O-adducts due to steric hindrance and radical stability . To mitigate this:

- Use computational modeling (DFT) to predict radical reactivity.

- Monitor reaction progress with in-situ IR or ESR spectroscopy.

- Adjust substituents (e.g., electron-withdrawing groups) to direct radical pathways .

Advanced: What computational strategies are effective for studying the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use crystal structures of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to model binding interactions. Focus on the biphenyl moiety’s π-π stacking and the carboxylic acid’s hydrogen bonding.

- QSAR : Corolate substituent effects (e.g., methyl vs. ethyl groups at the 4-position) with activity data from analogs like 2-(4-Ethylphenyl)-propanoic acid (CAS 3585-52-2) .

- MD Simulations : Assess conformational stability in physiological pH to predict bioavailability .

Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-UV/DAD : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to resolve impurities like 2-(4-Methylphenyl)-propanoic acid (CAS 938-94-3) or hydroxylated byproducts .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of low-abundance impurities (e.g., 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid, CAS 60057-62-7) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (< 0.1%), and precision (%RSD < 2.0) .

Advanced: How can researchers resolve contradictory data in structure-activity relationships (SAR) for biphenylpropanoic acid analogs?

Methodological Answer:

Contradictions often arise from differing assay conditions or impurity interference. Steps include:

Reproduce Assays : Standardize protocols (e.g., fixed IC₅₀ measurement conditions).

Re-evaluate Compound Purity : Use orthogonal methods (e.g., HPLC-NMR) to confirm >98% purity.

Meta-Analysis : Compare data across analogs (e.g., 2-(4-Chlorophenyl)-propanoic acid vs. 2-(4-Ethylphenyl)-propanoic acid) to identify substituent-specific trends .

Mechanistic Studies : Apply knock-out/knock-in models (e.g., enzyme mutants) to isolate targets .

Basic: What safety protocols are critical when handling biphenylpropanoic acid derivatives in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods for reactions involving volatile intermediates (e.g., propanoic acid esters).

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as these compounds may cause irritation .

- Exposure Monitoring : Conduct air sampling if handling powdered forms (e.g., LC-MS-grade standards).

- Decontamination : Use 10% ethanol for spills to neutralize acidic residues .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Exotherms : Use jacketed reactors with controlled cooling to manage heat from biphenyl coupling steps.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification.

- Byproduct Management : Optimize quench conditions to minimize stubborn impurities like 3-[4-(2-Methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) .

- Regulatory Compliance : Align impurity profiles with ICH Q3A guidelines (< 0.15% for unidentified impurities) .

Advanced: How does stereochemistry influence the biological activity of biphenylpropanoic acid derivatives?

Methodological Answer:

- Chiral Centers : Synthesize enantiomers (e.g., (R)- vs. (S)-2-methylpropanoic acid) via asymmetric catalysis (e.g., chiral palladium complexes) .

- Activity Testing : Compare enantiomers in enzyme inhibition assays (e.g., COX-1/COX-2 selectivity). For example, (R)-enantiomers may show higher affinity due to spatial alignment with hydrophobic binding pockets .

- Analytical Chiral Separation : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases .

Basic: What are the best practices for stabilizing this compound in solution during biological assays?

Methodological Answer:

- Solvent Selection : Use DMSO for stock solutions (≤10 mM) to prevent hydrolysis. Avoid aqueous buffers with pH > 7.0, as the carboxylic acid may deprotonate and degrade.

- Light Protection : Store solutions in amber vials to inhibit photodegradation of the biphenyl system.

- Freeze-Thaw Stability : Aliquot and store at -80°C; avoid >3 freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.